molecular formula C11H19NO4 B2445435 Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate CAS No. 1781142-67-3

Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate

Cat. No. B2445435
CAS RN: 1781142-67-3
M. Wt: 229.276
InChI Key: YMBMBFLRXJOGGS-UHFFFAOYSA-N
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Description

Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1781142-67-3 . It has a molecular weight of 229.28 . The compound is stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate . The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-11(8-12,15-4)5-6-13/h6H,5,7-8H2,1-4H3 .

Scientific Research Applications

Chiral Auxiliaries and N-heterocycle Synthesis

Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate is related to the broader class of chemicals used in the stereoselective synthesis of amines and their derivatives. A closely related compound, tert-butanesulfinamide, has been extensively utilized as an enantiopure chiral auxiliary, setting a gold standard for asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are significant as they represent structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Occurrence and Fate of SPAs

Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been widely used in various industrial applications to retard oxidative reactions. These compounds, due to their extensive usage, have been detected in multiple environmental matrices and human tissues, raising concerns about their potential health impacts. Research has highlighted the need for understanding the environmental behavior, human exposure pathways, and toxicity of these compounds to mitigate their adverse effects (Liu & Mabury, 2020).

Nonchromatographic Bioseparation Processes

The tert-butyl group's inclusion in bioseparation technologies, such as three-phase partitioning (TPP), has shown significant promise. TPP has been recognized for its efficiency, economy, and scalability in separating and purifying bioactive molecules from natural sources, which are crucial for applications in food, cosmetics, and medicine. This technique's versatility underscores the importance of tert-butyl-based compounds in innovative separation technologies (Yan et al., 2018).

Fuel Oxygenate Biodegradation

Ethyl tert-butyl ether (ETBE), a gasoline oxygenate similar in structure to tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate, has been studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, providing insights into potential environmental remediation strategies for tert-butyl-based contaminants. The biodegradation process involves several intermediate compounds, showcasing the complexity of microbial interactions with tert-butyl-based ethers (Thornton et al., 2020).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-11(8-12,15-4)5-6-13/h6H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBMBFLRXJOGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate

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